![molecular formula C10H7NO3S B6386268 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% CAS No. 1261991-69-8](/img/structure/B6386268.png)
6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95%
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Overview
Description
6-Hydroxy-5-(thiophen-2-yl)nicotinic acid (6HTNA) is a thiophene-containing compound with a nicotinic acid moiety that has been studied for its various biological activities. It has been found to have a wide range of applications in scientific research and lab experiments. Additionally, the advantages and limitations of using 6HTNA in lab experiments will be discussed, and potential future directions for research will be proposed.
Mechanism of Action
6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been found to interact with a variety of cellular targets. It has been found to bind to the nicotinic acid receptor, as well as to the 5-HT3 receptor. Additionally, 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been found to interact with the cyclooxygenase-2 enzyme, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been found to inhibit the growth of certain types of bacteria, and to increase the production of nitric oxide, which is involved in a variety of physiological processes.
Advantages and Limitations for Lab Experiments
Using 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% in lab experiments has a number of advantages. It is a readily available compound, and can be synthesized in a high yield. Additionally, it is relatively inexpensive, and has a wide range of potential applications. The main limitation of using 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% in lab experiments is that it can be difficult to control the concentration of the compound due to its high solubility.
Future Directions
There are a number of potential future directions for research involving 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95%. These include exploring the potential of 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% to be used as a therapeutic agent for various diseases, as well as investigating its potential to be used as a drug delivery system. Additionally, further research is needed to explore the biochemical and physiological effects of 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95%, and to identify additional cellular targets that it may interact with. Finally, further research is needed to develop methods to control the concentration of 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% in lab experiments.
Synthesis Methods
6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% can be synthesized through a variety of methods. The most commonly used method is the condensation reaction of 2-chloro-5-hydroxy-thiophene and nicotinic acid. This reaction yields 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% in a yield of 95%. Other methods have been developed to synthesize 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95%, such as the reaction of 2-chloro-5-hydroxy-thiophene and nicotinic acid esters, or the reaction of 2-chloro-5-hydroxy-thiophene and nicotinic acid amides.
Scientific Research Applications
6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been studied in numerous scientific research applications. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, and has been studied for its potential to be used as a therapeutic agent for various diseases. Additionally, 6-Hydroxy-5-(thiophen-2-yl)nicotinic acid, 95% has been studied for its potential to be used as a drug delivery system, and for its ability to inhibit the growth of certain types of bacteria.
properties
IUPAC Name |
6-oxo-5-thiophen-2-yl-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-7(8-2-1-3-15-8)4-6(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEYRSZZWIOGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686901 |
Source
|
Record name | 6-Oxo-5-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-(thiophen-2-YL)nicotinic acid | |
CAS RN |
1261991-69-8 |
Source
|
Record name | 6-Oxo-5-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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